2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride, with the Chemical Abstracts Service number 111170-72-0, is a dihydrochloride salt of a modified sugar compound. This compound is recognized primarily as an impurity associated with the antibiotic tobramycin, which is used in treating bacterial infections. Its structural uniqueness and biological properties make it significant in both research and potential therapeutic applications.
The synthesis of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride typically involves several key steps:
The synthesis requires careful control over reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Industrial production often employs automated reactors for large-scale synthesis and includes purification techniques like crystallization or chromatography to ensure product quality .
The molecular structure of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride consists of a hexose backbone with two amino groups at positions 2 and 6. The dihydrochloride form enhances its solubility in water.
This compound can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions must be optimized to favor desired products while minimizing by-products .
Relevant analyses indicate that the compound exhibits standard reactivity associated with amino sugars and can participate in various biochemical interactions .
The applications of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride are diverse:
The development of trideoxyhexose chemistry emerged as a critical frontier in mid-20th-century glycobiology, driven by the discovery of bioactive natural products containing modified sugar units. The synthesis of 2,6-diamino-2,3,6-trideoxy-D-ribo-hexose dihydrochloride (commonly termed Nebrosamine dihydrochloride, CAS 111170-72-0) represents a specialized advancement within this field [2]. This compound belongs to a class of sugars where deoxygenation at multiple positions confers unique biochemical properties, such as enhanced metabolic stability and specific molecular recognition capabilities. Early research focused on elucidating the stereochemical challenges posed by the absence of hydroxyl groups at C2, C3, and C6 positions, which complicated traditional sugar derivatization approaches [3]. The 1970s witnessed significant methodological breakthroughs, including the application of azide displacement reactions and reductive amination techniques that enabled precise stereocontrol during amino sugar synthesis. These innovations laid the groundwork for accessing complex derivatives like Nebrosamine for structure-activity relationship studies .
Table 1: Key Historical Developments in Trideoxyhexose Chemistry
Time Period | Research Focus | Methodological Advancements |
---|---|---|
1960s–1970s | Isolation of natural amino sugars | Chromatographic separation techniques |
1975 | Purpurosamine synthesis | Azide displacement reactions |
Late 1970s | Functionalized derivatives | Reductive amination protocols |
1980s–Present | Stereochemical analysis | NMR/X-ray crystallography of derivatives |
2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose dihydrochloride (molecular formula: C₆H₁₆Cl₂N₂O₃; MW: 235.11 g/mol) served as a pivotal structural motif for investigating bacterial cell wall biosynthesis and antibiotic resistance mechanisms [1] [2]. Its doubly aminated structure mimics essential intermediates in peptidoglycan assembly, allowing researchers to probe enzymatic transformations involving glycosyltransferases and transpeptidases. The ribo-configuration at C3-C4 proved particularly significant due to its spatial resemblance to D-ribose-containing nucleotides, enabling studies on nucleoside-processing enzymes [3]. Researchers exploited the dihydrochloride salt’s solubility properties to conduct binding affinity assays, revealing preferential inhibition of bacterial glycosidases over mammalian counterparts. These findings underscored the potential of strategically aminated sugars as targeted biochemical tools.
Table 2: Biochemical Applications of 2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose Derivatives
Research Area | Experimental Use | Key Observations |
---|---|---|
Enzyme Kinetics | Glycosidase inhibition | Competitive inhibition at μM concentrations |
Antibiotic Mode-of-Action | Mimetic of peptidoglycan subunits | Disruption of cell wall cross-linking |
Structural Biology | Protein co-crystallization ligand | Hydrogen bonding via C3/C5 hydroxyls and amino groups |
Metabolic Labeling | Radiolabeled derivatives | Incorporation into bacterial polysaccharides |
Structurally, 2,6-diamino-2,3,6-trideoxy-D-ribo-hexose dihydrochloride shares significant homology with pharmacologically significant amino sugars like daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose) and purpurosamine C, yet exhibits distinct stereoelectronic properties. While daunosamine features a single amino group at C3 and L-lyxo configuration, Nebrosamine’s D-ribo configuration and diamino functionality create a zwitterionic potential that enhances water solubility and molecular recognition diversity [3]. Purpurosamine C (2,6-diamino-2,3,4,6-tetradeoxy-D-erythro-hexose), a component of gentamicin C1a, differs through additional deoxygenation at C4 and erythro stereochemistry, reducing hydrogen-bonding capacity compared to Nebrosamine’s C3/C5 hydroxyls . These subtle variations profoundly impact biological activity: Nebrosamine derivatives show weaker antibiotic effects than purpurosamine-containing gentamicins but exhibit superior selectivity as enzymatic probes due to reduced cellular toxicity.
Table 3: Structural and Functional Comparison of Medicinally Relevant Amino Sugars
Parameter | 2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose | Daunosamine | Purpurosamine C |
---|---|---|---|
Configuration | D-ribo | L-lyxo | D-erythro |
Amino Group Positions | C2, C6 | C3 | C2, C6 |
Deoxygenation Sites | C2, C3, C6 | C2, C3, C6 | C2, C3, C4, C6 |
Hydrogen Bond Donors | 4 (2×NH₂, 2×OH) | 3 (1×NH₂, 2×OH) | 2 (2×NH₂) |
Bioactivity Context | Enzyme inhibitor | Anthracycline target modulator | Aminoglycoside antibiotic component |
Comprehensive Compound List
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: